3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide
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Overview
Description
3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a brominated aromatic ring, a methoxy group, and a pyrrolidine moiety, making it a molecule of interest in various fields of research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide typically involves multiple steps:
Bromination: The starting material, 4-methoxyphenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light.
Amidation: The brominated product is then reacted with 3-bromopropionyl chloride in the presence of a base like triethylamine to form the amide bond.
Pyrrolidine Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further to a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: 3-(3-bromo-4-hydroxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide.
Reduction: 3-(4-methoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide.
Substitution: 3-(3-substituted-4-methoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide.
Scientific Research Applications
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, it may serve as a probe to study the interactions of brominated aromatic compounds with biological macromolecules.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and methoxy groups could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
- 3-(3-chloro-4-methoxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
- 3-(3-bromo-4-hydroxyphenyl)-N-((1-phenylpyrrolidin-2-yl)methyl)propanamide
Uniqueness
The presence of the bromine atom in 3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide distinguishes it from other similar compounds, potentially offering unique reactivity and interactions in chemical and biological systems. The combination of the bromine and methoxy groups may also confer specific electronic and steric properties that influence its behavior in various applications.
Properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O2/c1-26-20-11-9-16(14-19(20)22)10-12-21(25)23-15-18-8-5-13-24(18)17-6-3-2-4-7-17/h2-4,6-7,9,11,14,18H,5,8,10,12-13,15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOZUIUWDPECJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCC2CCCN2C3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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